2-Amino-3-acetylamino-dibenzofuran
Description
Properties
IUPAC Name |
N-(2-aminodibenzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8(17)16-12-7-14-10(6-11(12)15)9-4-2-3-5-13(9)18-14/h2-7H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEPGNPTZZJMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-acetylamino-dibenzofuran typically involves the introduction of amino and acetylamino groups to the dibenzofuran core. One common method involves the nitration of dibenzofuran followed by reduction to introduce the amino group. The acetylation of the amino group can then be achieved using acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production methods for 2-Amino-3-acetylamino-dibenzofuran are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-acetylamino-dibenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the dibenzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Synthetic Routes
The synthesis of 2-Amino-3-acetylamino-dibenzofuran typically involves several key steps:
- Nitration of Dibenzofuran : This step introduces a nitro group to the dibenzofuran core.
- Reduction : The nitro group is reduced to an amino group.
- Acetylation : Acetic anhydride is used to introduce the acetylamino group under mild conditions.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : To modify or introduce new functional groups.
- Reduction : To convert nitro groups to amino groups.
- Substitution : Electrophilic and nucleophilic substitutions can introduce new substituents on the dibenzofuran core.
Antibacterial and Antiviral Properties
Research indicates that derivatives of 2-Amino-3-acetylamino-dibenzofuran exhibit significant bioactivity:
- Antibacterial Activity : Compounds derived from this structure have been shown to inhibit biofilm formation in uropathogenic Escherichia coli, which is crucial for bacterial virulence .
- Antiviral Activity : Some derivatives have demonstrated potential against viral infections, though specific mechanisms remain under investigation.
Therapeutic Potential
Ongoing research is exploring the therapeutic applications of 2-Amino-3-acetylamino-dibenzofuran:
- Drug Development : Its unique structural properties make it a candidate for developing new drugs targeting various diseases, including cancer and infections.
- Bioactive Molecules : The compound's derivatives have shown promise as bioactive molecules with potential applications in treating diseases due to their diverse pharmacological activities .
Advanced Materials
In industrial settings, 2-Amino-3-acetylamino-dibenzofuran is utilized in:
- Synthesis of Polymers and Dyes : Its structural properties allow for the development of advanced materials with specific functionalities.
Case Studies
Several studies highlight the effectiveness of 2-Amino-3-acetylamino-dibenzofuran and its derivatives:
- A high-throughput screening campaign identified derivatives as potent inhibitors of pili-dependent biofilm formation in E.coli strains, showcasing their potential as antibacterial agents .
- Research involving structural modifications has revealed critical insights into the structure-activity relationships (SAR) that enhance their bioactivity against bacterial infections .
Mechanism of Action
The mechanism of action of 2-Amino-3-acetylamino-dibenzofuran is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways, leading to the compound’s observed bioactivities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibenzofuran derivatives exhibit diverse biological and physicochemical properties depending on substituent type and position. Below, 2-Amino-3-acetylamino-dibenzofuran is compared with two analogs: 2-(2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy)acetic acid (CAS 891040-98-5) and 2-Amino-dibenzofuran-3-carboxylic acid. Key differences in structure, solubility, and bioactivity are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Solubility: The acetylated amino group in 2-Amino-3-acetylamino-dibenzofuran reduces water solubility compared to the carboxylic acid analog (2-Amino-dibenzofuran-3-carboxylic acid). However, it improves lipid membrane permeability, enhancing cellular uptake . The acetic acid side chain in CAS 891040-98-5 increases polarity, contributing to moderate aqueous solubility, making it suitable for solution-phase reactions .
Bioactivity Profiles: 2-Amino-3-acetylamino-dibenzofuran: Demonstrates selective inhibition of tyrosine kinases (IC₅₀ = 0.8 μM) in preclinical cancer models, attributed to the acetylated amino group’s stability in physiological conditions. 2-Amino-dibenzofuran-3-carboxylic acid: Shows broad-spectrum antimicrobial activity (MIC = 4–16 μg/mL) due to its ionizable carboxyl group, which disrupts bacterial membranes.
Metabolic Stability: Acetylation in 2-Amino-3-acetylamino-dibenzofuran reduces hepatic clearance by 40% compared to non-acetylated analogs, prolonging half-life in vivo.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Amino-3-acetylamino-dibenzofuran, and how are intermediates validated?
- Methodological Answer : A typical route involves cyclization and acetylation steps. For example, intermediates like benzoxazole derivatives can be synthesized using tetrahydrofuran (THF) and hydrochloric acid (HCl) under reflux, followed by purification via vacuum filtration . Validation relies on nuclear magnetic resonance (NMR) for structural confirmation and liquid chromatography-mass spectrometry (LC-MS) for purity assessment (>97% purity). High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) ensures separation efficiency .
Q. Which analytical techniques are essential for confirming the structural integrity of 2-Amino-3-acetylamino-dibenzofuran?
- Methodological Answer : NMR spectroscopy (¹H/¹³C) is critical for verifying functional groups and regioselectivity. LC-MS provides molecular weight confirmation and purity data. For crystalline derivatives, X-ray diffraction (XRD) resolves bond lengths and angles, while hydrogen bonding and π-π interactions are analyzed using crystallographic software (e.g., CIF files) .
Q. How should researchers select solvents for dissolving 2-Amino-3-acetylamino-dibenzofuran in experimental settings?
- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) or co-solvent systems (e.g., PBS:EtOH = 1:4) is recommended. Pre-formulated stock solutions (e.g., 10 mM in DMSO) ensure consistency. Centrifugation (3,000 rpm, 5 min) removes particulates before use .
Advanced Research Questions
Q. How can low yields in the acetylation step of 2-Amino-3-acetylamino-dibenzofuran synthesis be mitigated?
- Methodological Answer : Optimize stoichiometry (e.g., acetylating agent:amine ratio >1.2:1) and reaction time (e.g., extended reflux beyond 30 minutes). Catalytic additives (e.g., DMAP) enhance reaction efficiency. Monitor progress via thin-layer chromatography (TLC) and isolate products using pH-controlled precipitation (e.g., neutralization with NaHCO₃) .
Q. What strategies resolve discrepancies between theoretical and observed spectral data (e.g., NMR chemical shifts)?
- Methodological Answer : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and impurity profiles via HPLC-MS. Computational modeling (DFT calculations) predicts shifts for comparison. For crystallographic conflicts, refine data using programs like SHELXL and validate via R-factor analysis .
Q. How can researchers address crystal packing challenges in X-ray diffraction studies of 2-Amino-3-acetylamino-dibenzofuran derivatives?
- Methodological Answer : Slow evaporation from ethanol/water mixtures promotes single-crystal growth. For disordered structures, apply restraints to atomic positions during refinement. Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-stacking using Mercury software .
Q. What methods improve HPLC purity thresholds (>99%) for 2-Amino-3-acetylamino-dibenzofuran?
- Methodological Answer : Optimize gradient elution (e.g., 5–95% acetonitrile over 20 min) and column temperature (25–40°C). Use prep-HPLC with 10 μm C18 columns for bulk purification. Validate with UV detection at λ = 254 nm and collect fractions at ±0.2 min retention time windows .
Data Contradiction Analysis
Q. How should conflicting LC-MS purity and NMR integration data be reconciled?
- Methodological Answer : Cross-validate with orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
